molecular formula C6H14ClNO B1532812 cis-3-Hydroxy-4-methylpiperidine HCl CAS No. 955028-77-0

cis-3-Hydroxy-4-methylpiperidine HCl

Cat. No. B1532812
CAS RN: 955028-77-0
M. Wt: 151.63 g/mol
InChI Key: GZSCYLJBBWUCBZ-IBTYICNHSA-N
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Description

Cis-3-Hydroxy-4-methylpiperidine HCl (cis-3-HMP-HCl) is an organic compound belonging to the piperidine family. It is a white crystalline solid and is soluble in water, ethanol, and chloroform. Cis-3-HMP-HCl has a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. It is used in the synthesis of various drugs and in the study of biochemical pathways in the body. In the laboratory, cis-3-HMP-HCl is used as a reagent for the synthesis of other compounds, and for the study of biochemical pathways in cells and tissues.

Scientific Research Applications

Synthesis of Biologically Active Piperidine Derivatives

cis-3-Hydroxy-4-methylpiperidine HCl: is a valuable synthetic intermediate in the formation of biologically active piperidine derivatives. These derivatives are crucial for designing drugs and are present in more than twenty classes of pharmaceuticals . The compound’s structure allows for intra- and intermolecular reactions that lead to a variety of piperidine derivatives, such as substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Development of Anticancer Agents

Piperidine derivatives, including those synthesized from cis-3-Hydroxy-4-methylpiperidine HCl , have shown promise as anticancer agents. They exhibit a range of biological activities that can be harnessed to target different cancer pathways . The compound’s versatility in forming various derivatives makes it a significant player in the ongoing research for new cancer treatments.

Antiviral Research

The piperidine nucleus is a pivotal cornerstone in the production of antiviral drugs. Derivatives of cis-3-Hydroxy-4-methylpiperidine HCl can be designed to exhibit important pharmacophoric features for antiviral therapy, contributing to the development of new treatments for viral infections .

Neuropharmacological Applications

In neuropharmacology, cis-3-Hydroxy-4-methylpiperidine HCl derivatives can be utilized to develop drugs for treating neurological disorders. These compounds can interact with various neurotransmitter systems, offering potential treatments for conditions like Alzheimer’s disease, Parkinson’s disease, and other cognitive impairments .

Analgesic and Anti-inflammatory Drugs

The analgesic and anti-inflammatory properties of piperidine derivatives make cis-3-Hydroxy-4-methylpiperidine HCl a key starting material for developing pain relief and anti-inflammatory medications. Its derivatives can modulate pain pathways and inflammatory responses, providing relief for patients .

Antimicrobial and Antifungal Applications

Piperidine derivatives have been used to create antimicrobial and antifungal agents. Research into cis-3-Hydroxy-4-methylpiperidine HCl derivatives could lead to the discovery of new drugs that combat resistant strains of bacteria and fungi, addressing a critical need in infectious disease control .

Cardiovascular Drug Development

The structural flexibility of cis-3-Hydroxy-4-methylpiperidine HCl allows for the synthesis of compounds that can be used in cardiovascular drug development. These derivatives can act on various targets within the cardiovascular system, offering new approaches to treating heart diseases .

Discovery of Antidepressant Compounds

Recent studies have indicated the potential of piperidine derivatives in the treatment of depression. Derivatives synthesized from cis-3-Hydroxy-4-methylpiperidine HCl could lead to new antidepressant medications, expanding the arsenal of treatments available for mental health conditions .

properties

IUPAC Name

(3R,4R)-4-methylpiperidin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-5-2-3-7-4-6(5)8;/h5-8H,2-4H2,1H3;1H/t5-,6+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZSCYLJBBWUCBZ-IBTYICNHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNCC1O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCNC[C@@H]1O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-3-Hydroxy-4-methylpiperidine HCl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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